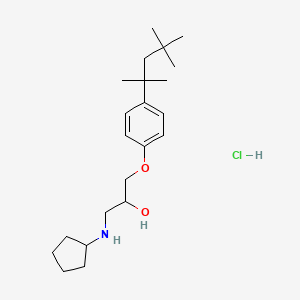
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The compound's structure includes a cyclopentylamino group, a phenoxy group substituted with a 2,4,4-trimethylpentan-2-yl chain, and a propan-2-ol backbone, further stabilized as its hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Starting Material: : The initial step involves the preparation of the intermediate phenoxy compound. This could start with a commercially available phenol derivative.
Substitution Reaction: : The phenol group undergoes an alkylation reaction with 2,4,4-trimethylpentan-2-yl bromide under basic conditions.
Amino Group Introduction: : The intermediate then reacts with cyclopentylamine through an amination reaction.
Final Step: : The resulting intermediate undergoes a nucleophilic substitution reaction with propylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, production would scale up the aforementioned methods:
Optimization: : Careful optimization of temperature, solvents, and reaction times.
Purification: : Techniques like recrystallization or chromatography to ensure high purity of the final product.
Quality Control: : Stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: : Potentially yielding different oxidation states or functional groups.
Reduction: : Leading to removal of oxygen-containing groups.
Substitution: : Such as nucleophilic substitutions on the cyclopentylamino or phenoxy groups.
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: : Commonly using H2 gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Involves nucleophiles like halides or cyanides in the presence of appropriate catalysts or under basic conditions.
Oxidation and Reduction Products: : Could form alcohols, ketones, or further substituted amines.
Substitution Products: : Resulting in varied substituted derivatives of the initial compound.
Scientific Research Applications
1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride has broad applications:
Medicinal Chemistry: : Potentially as a beta-blocker due to its structural similarity to known pharmaceuticals.
Biological Research: : Studied for its interactions with various biological receptors and pathways.
Industrial Applications: : Could be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Mechanism:
Interaction with Biological Targets: : Binds to specific receptors or enzymes, potentially acting as an agonist or antagonist.
Pathways: : Involves pathways like adrenergic signaling if it functions similarly to beta-blockers.
Comparison with Similar Compounds
Similar Compounds:
Propranolol
Atenolol
Metoprolol
Uniqueness: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride stands out due to its unique substitution pattern on the phenoxy group and the specific cyclic structure of the cyclopentylamino moiety, potentially offering distinct pharmacokinetic and dynamic profiles.
Is this the level of detail you're looking for? Or would you like to explore one of these sections more deeply? No questions, I know! Take your time to review.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-21(2,3)16-22(4,5)17-10-12-20(13-11-17)25-15-19(24)14-23-18-8-6-7-9-18;/h10-13,18-19,23-24H,6-9,14-16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYDWORNSTKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CNC2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![N-[2-(5-methyl-1,3-thiazol-2-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2965227.png)
![2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2965229.png)
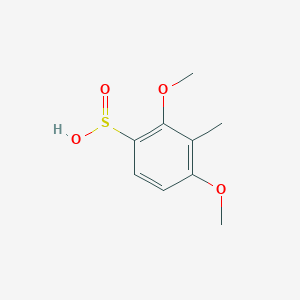
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2965232.png)
![1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2965233.png)
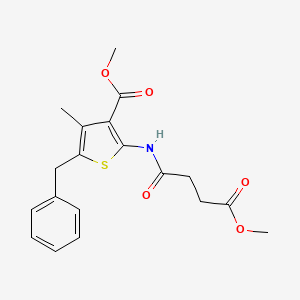
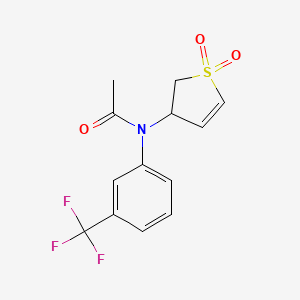
![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)
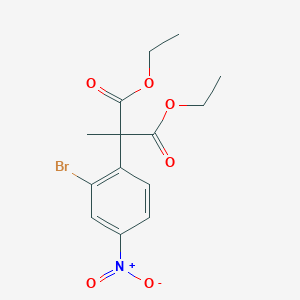
![N-[3-methyl-4-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]propanamide](/img/structure/B2965242.png)
![N-(3,4-dimethylphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2965245.png)
![10-tert-butyl-3,4-diphenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene](/img/structure/B2965248.png)
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)
